Cas no 327075-02-5 (N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide)

N-(4-フルオロフェニル)-3-(5-メチルフラン-2-イル)プロパンアミドは、フルオロフェニル基とメチルフラン基を有する特異的なアミド化合物です。この化合物は、有機合成中間体としての高い反応性と安定性を兼ね備えており、医薬品や機能性材料の開発において重要な役割を果たします。特に、フッ素原子の導入により、分子の脂溶性や生体膜透過性が向上し、薬理活性の最適化に寄与します。また、フラン環の電子豊富性が求核反応や環化反応への適用可能性を広げています。精密な構造制御が可能なため、標的指向型の化学変換に適しています。

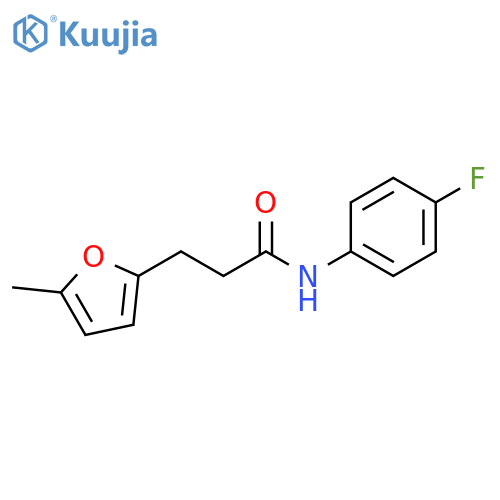

327075-02-5 structure

商品名:N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide

- F0708-0498

- Oprea1_215587

- 327075-02-5

- EU-0048840

- AKOS000536767

- Oprea1_256790

- 2-Furanpropanamide, N-(4-fluorophenyl)-5-methyl-

-

- インチ: 1S/C14H14FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17)

- InChIKey: VVWWTGKKINTVOJ-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC=C1CCC(NC1=CC=C(F)C=C1)=O

計算された属性

- せいみつぶんしりょう: 247.10085685g/mol

- どういたいしつりょう: 247.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 42.2Ų

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0708-0498-2μmol |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-5mg |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-3mg |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-5μmol |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-4mg |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-10mg |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-1mg |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-2mg |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-10μmol |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0708-0498-15mg |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |

327075-02-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

327075-02-5 (N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 4770-00-7(3-cyano-4-nitroindole)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬